2,3-Dimethyl-1H-pyrrole
Overview
Description
2,3-Dimethyl-1H-pyrrole is a chemical compound with the molecular formula C6H9N . It is a pyrrole derivative, which is a class of compounds that contain a five-membered aromatic ring made of four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrole derivatives, including this compound, often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines . Other methods include the use of primary diols and amines in a metal-catalyzed conversion .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with four carbon atoms and one nitrogen atom. Two of the carbon atoms are substituted with methyl groups .Chemical Reactions Analysis
Pyrrole derivatives, including this compound, are known to undergo a variety of chemical reactions. For instance, they can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
This compound has a molecular weight of 95.142 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Structural Study
2,3-Dimethyl-1H-pyrrole derivatives have significant applications in the synthesis of compounds with potential pharmacological properties. For instance, the study by Paprocka et al. (2022) focused on synthesizing new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. These compounds exhibited notable anti-inflammatory activity by inhibiting the proliferation of human peripheral blood mononuclear cell (PBMC) cultures and reducing pro-inflammatory cytokine production (Paprocka et al., 2022).
Antimicrobial Applications
The antimicrobial potential of this compound derivatives is another critical area of research. Hublikar et al. (2019) synthesized novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential of these derivatives as templates for new antimicrobial agents (Hublikar et al., 2019).
Computational Studies and Spectroscopy
Computational studies and spectroscopic analyses play a crucial role in understanding the properties and applications of this compound derivatives. Singh et al. (2014) conducted a study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, combining experimental and quantum chemical calculations to analyze molecular interactions and potential applications in synthesizing various heterocyclic compounds (Singh et al., 2014).
Non-Linear Optical (NLO) Applications
The non-linear optical properties of this compound derivatives have been explored, indicating their potential in NLO applications. For example, Singh et al. (2015) performed spectral analysis and structural elucidation on pyrrole tosylhydrazones, revealing properties that make these molecules suitable for NLO applications (Singh et al., 2015).
Green Chemistry and Synthesis
The role of this compound derivatives in green chemistry and synthesis is noteworthy. Drop et al. (2017) demonstrated the use of continuous flow ring-closing metathesis in synthesizing 2,5-dihydro-1H-pyrrole-3-carboxylates, which are valuable for creating biologically active pyrroles and pyrroloquinoline derivatives (Drop et al., 2017).
Future Directions
While specific future directions for 2,3-Dimethyl-1H-pyrrole were not found in the search results, pyrrole derivatives are a potential source of biologically active compounds and are found in many natural products . Therefore, research into the synthesis, properties, and applications of these compounds is likely to continue.
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which include 2,3-dimethyl-1h-pyrrole, have been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .
Mode of Action
It is known that pyrrole derivatives interact with their targets to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrole derivatives are known to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Pyrrole derivatives are known to exhibit a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
This suggests that this compound may have potential applications in various fields, including pharmaceuticals and organic materials .
properties
IUPAC Name |
2,3-dimethyl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-4-7-6(5)2/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYLXVQKVBXUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208701 | |
Record name | 2,3-Dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
600-28-2 | |
Record name | 2,3-Dimethylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-1H-pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYL-1H-PYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BT0O90MW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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